N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide
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Overview
Description
N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a furohydrazide core, which is linked to a phenyl ring substituted with ethoxy and morpholinoethoxy groups. The compound’s structure suggests potential biological activity and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazide core: This step involves the reaction of furoic acid with hydrazine hydrate under reflux conditions to form furohydrazide.
Aldol condensation: The furohydrazide is then subjected to an aldol condensation reaction with 3-ethoxy-4-(2-morpholinoethoxy)benzaldehyde in the presence of a base such as sodium hydroxide. This step forms the final product, N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and morpholinoethoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the furohydrazide core.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted derivatives at the ethoxy and morpholinoethoxy positions.
Scientific Research Applications
N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-THIOHYDRAZIDE
- **N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-PYRIDINOHYDRAZIDE
Uniqueness
N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C20H25N3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(E)-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C20H25N3O5/c1-2-26-19-14-16(15-21-22-20(24)18-4-3-10-27-18)5-6-17(19)28-13-9-23-7-11-25-12-8-23/h3-6,10,14-15H,2,7-9,11-13H2,1H3,(H,22,24)/b21-15+ |
InChI Key |
UJFZHCMDKRFPAG-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CO2)OCCN3CCOCC3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)OCCN3CCOCC3 |
Origin of Product |
United States |
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